5-(Hydroxymethyl)quinolin-6-ol

Catalog No.
S15676923
CAS No.
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Hydroxymethyl)quinolin-6-ol

Product Name

5-(Hydroxymethyl)quinolin-6-ol

IUPAC Name

5-(hydroxymethyl)quinolin-6-ol

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-5,12-13H,6H2

InChI Key

QRCZGQVFEXQYBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2CO)O)N=C1

5-(Hydroxymethyl)quinolin-6-ol, also known by its CAS number 4053-44-5, is an organic compound characterized by a quinoline structure with a hydroxymethyl group at the 5-position and a hydroxyl group at the 6-position. This compound has a molecular formula of C10H9NO2C_{10}H_9NO_2 and a molecular weight of approximately 175.184 g/mol. It appears as a solid with a melting point between 138-139 °C and has a boiling point of 419 °C at 760 mmHg . The density of this compound is reported to be around 1.357 g/cm³ .

Typical of quinoline derivatives. These include:

  • Hydroxylation: The hydroxymethyl group can participate in further hydroxylation reactions, potentially leading to more complex polyhydroxy compounds.
  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
  • Esterification: Reacting with carboxylic acids or their derivatives can yield esters, which may have enhanced solubility or bioactivity.
  • Condensation Reactions: The presence of both hydroxyl groups allows for condensation reactions with aldehydes or ketones, forming more complex structures .

Research indicates that quinoline derivatives, including 5-(Hydroxymethyl)quinolin-6-ol, exhibit significant biological activities. These compounds are often investigated for their potential as:

  • Antimicrobial agents: Some studies suggest that similar quinoline derivatives possess antibacterial properties against various pathogens .
  • Antitumor activity: Certain derivatives have shown promise in anticancer research, with some exhibiting low IC50 values against cancer cell lines .
  • Antioxidant properties: Compounds in this class may also demonstrate antioxidant activities, contributing to their potential therapeutic applications.

The synthesis of 5-(Hydroxymethyl)quinolin-6-ol can be accomplished through several methods:

  • From Quinoline Derivatives: Starting from commercially available quinoline or its derivatives, the introduction of the hydroxymethyl group can be achieved via formylation followed by reduction.
  • Using Hydroxymethylation Reagents: Reagents such as paraformaldehyde in the presence of a suitable catalyst can facilitate the introduction of the hydroxymethyl group onto the quinoline ring.
  • Multi-step Synthesis: This may involve initial synthesis of a precursor compound followed by selective functionalization to achieve the desired hydroxymethyl and hydroxyl groups .

5-(Hydroxymethyl)quinolin-6-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Chemical Intermediates: It may be used as an intermediate in the synthesis of more complex organic molecules.
  • Research: Its unique structure makes it valuable for studies in organic chemistry and medicinal chemistry.

Interaction studies involving 5-(Hydroxymethyl)quinolin-6-ol often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and therapeutic potential. For instance, interactions with metal ions are significant due to the chelation properties of quinoline derivatives, which can enhance their biological efficacy .

Several compounds share structural similarities with 5-(Hydroxymethyl)quinolin-6-ol, each possessing unique characteristics:

Compound NameCAS NumberKey Features
6-Hydroxyquinoline580-16-5Hydroxy group at position 6; lower molecular weight (145.16 g/mol)
8-Hydroxyquinoline148-24-3Hydroxy group at position 8; used in similar biological applications
5-Methoxyquinolin1501-55-7Methoxy instead of hydroxymethyl; different bioactivity profile
7-Hydroxyquinoline5310-80-9Hydroxy group at position 7; variations in biological activity

The uniqueness of 5-(Hydroxymethyl)quinolin-6-ol lies in its specific positioning of functional groups, which may influence its solubility, reactivity, and interaction with biological targets compared to other quinoline derivatives. This positioning can significantly affect its pharmacological properties and potential applications in medicinal chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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